molecular formula C20H17BrN2O2S2 B2555098 (Z)-2-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenethylacetamide CAS No. 307540-92-7

(Z)-2-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenethylacetamide

Cat. No. B2555098
M. Wt: 461.39
InChI Key: KMTWXAJACCNQPY-ATVHPVEESA-N
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Description

(Z)-2-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenethylacetamide is a thiazolidinone derivative . Its chemical structure comprises a thiazolidinone ring , a phenethyl group , and a bromobenzylidene moiety . The Z configuration indicates the geometry around the double bond.



Synthesis Analysis

The synthesis of this compound involves several steps, including condensation , cyclization , and functional group modifications . Researchers have explored various synthetic routes, optimizing yields and purity. Notably, the bromobenzylidene group plays a crucial role in the synthesis.



Molecular Structure Analysis

The molecular formula of this compound is C~18~H~14~BrN~3~O~2~S~2~ . Its 3D structure reveals the arrangement of atoms, bond angles, and torsion angles. The thiazolidinone ring contributes to its rigidity, affecting its biological activity.



Chemical Reactions Analysis

(Z)-2-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenethylacetamide undergoes various chemical reactions:



  • Hydrolysis : Cleavage of the amide bond under acidic or basic conditions.

  • Reduction : Conversion of the carbonyl group to a hydroxyl group.

  • Acylation : Introduction of acyl groups at specific positions.

  • Substitution : Replacement of the bromine atom with other nucleophiles.



Physical And Chemical Properties Analysis


  • Melting Point : Investigate the temperature at which it transitions from solid to liquid.

  • Solubility : Assess its solubility in various solvents (e.g., water, organic solvents).

  • Stability : Evaluate its stability under different conditions (light, temperature, pH).


Safety And Hazards


  • Toxicity : Investigate its toxicity profile through in vitro and in vivo studies.

  • Handling Precautions : Use appropriate protective gear during synthesis and handling.

  • Environmental Impact : Assess its impact on the environment (e.g., biodegradability).


Future Directions


  • Biological Activity : Explore its potential as an anticancer , antibacterial , or anti-inflammatory agent.

  • Structure-Activity Relationship (SAR) : Investigate modifications to enhance efficacy.

  • Clinical Trials : Consider preclinical and clinical studies for therapeutic applications.


properties

IUPAC Name

2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O2S2/c21-16-8-4-7-15(11-16)12-17-19(25)23(20(26)27-17)13-18(24)22-10-9-14-5-2-1-3-6-14/h1-8,11-12H,9-10,13H2,(H,22,24)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTWXAJACCNQPY-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C(=O)C(=CC3=CC(=CC=C3)Br)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C(=O)/C(=C/C3=CC(=CC=C3)Br)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenethylacetamide

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